2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
Description
The compound 2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol (CAS: 93983-17-6) is a highly branched polyol with a complex ether-alcohol architecture. Its molecular formula is C₁₈H₃₈O₇, and it has a calculated molecular weight of 366.5 g/mol . Structurally, it features:
- Multiple hydroxymethyl (-CH₂OH) groups.
- Ethyl (-CH₂CH₃) and ether (-O-) linkages.
- A dendritic arrangement of oxygenated side chains.
This compound is primarily utilized in industrial research and development, particularly in polymer chemistry, where its hydroxyl-rich structure makes it a candidate for cross-linking agents, dendrimer synthesis, or polyurethane precursors . Limited hazard data are available, necessitating further toxicological studies .
Properties
CAS No. |
93983-22-3 |
|---|---|
Molecular Formula |
C19H40O8 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C19H40O8/c1-4-17(7-20,8-21)12-25-14-19(6-3,11-24)15-27-16-26-13-18(5-2,9-22)10-23/h20-24H,4-16H2,1-3H3 |
InChI Key |
JYTAOLSNJPFUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCC(CC)(CO)COCOCC(CC)(CO)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol involves multiple steps. The primary synthetic route includes the reaction of 2,2-Bis(hydroxymethyl)butyric acid with various alcohols under controlled conditions to form the desired product . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
This compound serves as a monomer for synthesizing water-soluble polyurethanes and polyesters. Its ability to form hydrogen bonds facilitates the creation of polymers with desirable properties, such as increased flexibility and solubility in aqueous environments.
Biology
In biological research, the compound is employed to study enzyme interactions due to its multiple hydroxyl groups, which can form hydrogen bonds with proteins. This characteristic is particularly useful in investigating enzyme kinetics and mechanisms.
Medicine
The potential use of this compound in drug delivery systems has been explored. Its structural properties allow for modifications that can enhance the solubility and bioavailability of therapeutic agents. Research indicates that compounds with similar structures can improve drug formulation efficacy by facilitating better interaction with biological membranes.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and polymers. Its unique structure allows for the development of products with enhanced performance characteristics, such as improved thermal stability and resistance to environmental degradation.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Polymer Synthesis : Research demonstrated that incorporating this compound into polyurethane formulations resulted in materials with enhanced water resistance and mechanical properties.
- Enzyme Interaction Studies : A study focused on using this compound to explore the binding affinities of various enzymes revealed insights into enzyme-substrate interactions that could lead to new therapeutic strategies.
- Drug Delivery Systems : Investigations into modifying this compound for use in drug delivery systems showed promising results in improving the solubility and efficacy of poorly soluble drugs.
Mechanism of Action
The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and interact with various molecular targets. These interactions can influence the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Structural Complexity: The target compound exhibits greater branching and hydroxyl density compared to simpler analogs like 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol, which lacks ethyl groups and has fewer oxygenated side chains . Its dendritic ether-hydroxymethyl framework distinguishes it from linear phenolic ethers (e.g., 9036-19-5) .
Functional Versatility: The hydroxymethyl and ether groups in the target compound enhance its solubility in polar solvents, making it suitable for hydrophilic polymer matrices. In contrast, phenolic ethers (e.g., 9036-19-5) are more lipophilic, favoring use in coatings . Amino-containing analogs (e.g., 6976-37-0) are tailored for bioactive applications due to their nitrogen functionality .
Industrial Relevance :
- Commercial availability of the target compound (e.g., via LEAP CHEM CO.) highlights its role in high-value chemical synthesis , whereas simpler glycols (e.g., 29171-01-5) serve as bulk solvents .
Biological Activity
The compound 2-[[2-[[[2,2-bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol , also known by its CAS number 93983-22-3, is a polyol derivative characterized by its complex structure and potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C19H40O8
- Molecular Weight : 396.5161 g/mol
- CAS Number : 93983-22-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophilicity : The presence of multiple hydroxymethyl groups enhances solubility in aqueous environments, facilitating interaction with biological molecules.
- Polyol Characteristics : As a polyol, it can participate in hydrogen bonding, potentially influencing cellular processes such as signaling and transport.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can mitigate oxidative stress in cells.
1. Pharmaceutical Applications
Research indicates that compounds with similar structures may exhibit anti-inflammatory and cytoprotective effects. For example, derivatives have been studied for their potential to protect against cellular damage induced by oxidative stress.
2. Cosmetic Formulations
Due to its moisturizing properties, this compound is being explored for use in cosmetic products aimed at skin hydration and barrier repair.
Case Study 1: Antioxidant Activity
A study conducted on related polyol compounds demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro. This suggests potential applications in formulations aimed at preventing oxidative damage in skin cells.
Case Study 2: Skin Hydration
In a clinical trial involving a cosmetic formulation containing similar polyols, participants reported improved skin hydration levels after four weeks of use. Measurements indicated a statistically significant increase in skin moisture content compared to a placebo group.
Data Table: Comparative Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step etherification and esterification. Intermediate steps include using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents for substitution reactions, as seen in analogous ether-linked compounds . Purification via silica gel column chromatography with gradients of ethyl acetate/petroleum ether is recommended to isolate high-purity products . Optimization should focus on controlling reaction temperatures (e.g., 80°C for overnight stirring) and stoichiometric ratios of reagents like Cs₂CO₃ for efficient deprotonation .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydroxyl and ether linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretches at 3200–3600 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for detecting residual solvents or byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation of aerosols. Store in sealed containers in dry, ventilated areas away from ignition sources. In case of spills, collect material using non-combustible absorbents and dispose via authorized waste management services .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict this compound's reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or COMSOL Multiphysics) can model electron density distributions to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability in aqueous or organic solvents. Parameters like bond dissociation energies (BDEs) for hydroxyl groups help evaluate oxidative degradation pathways .
Q. What experimental strategies address contradictions in reported stability data under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (25–60°C), and UV light. Monitor degradation via HPLC-MS and compare results against computational predictions. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
Q. How can researchers design assays to study this compound's interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes like β-glucuronidase. Fluorescence-based assays using probes like ANS (8-anilino-1-naphthalenesulfonic acid) can evaluate membrane permeability. For in vitro studies, use cell lines (e.g., HEK293) to assess cytotoxicity and metabolic stability .
Q. What mechanistic insights can be gained from studying its degradation products in oxidative/reductive environments?
- Methodological Answer : Oxidative degradation pathways can be probed using H₂O₂ or KMnO₄ in acidic media, followed by LC-MS/MS to identify quinone or carboxylic acid derivatives. Reductive cleavage with LiAlH₄ may yield simpler diols or alcohols. Isotopic labeling (e.g., ¹⁸O) helps trace oxygen migration during degradation .
Q. How do structural modifications (e.g., substituting ether linkages) impact its physicochemical properties?
- Methodological Answer : Synthesize analogs with varied alkyl chain lengths or substituted aryl groups. Compare logP values (via shake-flask method) to assess hydrophobicity changes. Differential Scanning Calorimetry (DSC) measures melting points and crystallinity. Solubility profiles in DMSO/PBS mixtures inform formulation strategies .
Data Analysis and Validation
Q. What statistical approaches are recommended for resolving discrepancies in experimental vs. computational data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate experimental variables (temperature, pH) with outcomes. Bayesian inference models quantify uncertainty in DFT-predicted reaction barriers. Use Bland-Altman plots to assess agreement between observed and simulated spectra .
Q. How can researchers validate the absence of toxicological hazards when literature data are limited?
- Methodological Answer :
Perform in silico toxicity prediction using platforms like EPA’s ToxCast or OECD QSAR Toolbox. Conduct acute toxicity assays in Daphnia magna or zebrafish embryos (FET test) for ecotoxicological profiling. Mitochondrial respiration assays (Seahorse XF Analyzer) evaluate cellular bioenergetics disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
